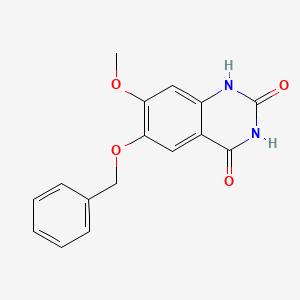
4-Iodo-6-methoxy-2,3-dihydroinden-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Iodo-6-methoxy-2,3-dihydroinden-1-one is an organic compound with the molecular formula C10H9IO2 It is a derivative of indanone, characterized by the presence of an iodine atom at the 4th position and a methoxy group at the 6th position on the indanone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-6-methoxy-2,3-dihydroinden-1-one typically involves the iodination of 6-methoxy-2,3-dihydroinden-1-one. This can be achieved through electrophilic substitution reactions using iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane under controlled temperature conditions to ensure high yield and purity of the product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve scalability. The use of catalysts and automated systems can enhance the efficiency and consistency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Iodo-6-methoxy-2,3-dihydroinden-1-one undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group, resulting in the formation of 4-iodo-6-oxo-2,3-dihydroinden-1-one.
Reduction: The carbonyl group in the indanone ring can be reduced to form the corresponding alcohol.
Substitution: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or cyanides under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Major Products:
Oxidation: 4-Iodo-6-oxo-2,3-dihydroinden-1-one.
Reduction: 4-Iodo-6-methoxy-2,3-dihydroinden-1-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-Iodo-6-methoxy-2,3-dihydroinden-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a starting material for the preparation of various indanone derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the development of organic electronic materials, such as organic solar cells and light-emitting diodes.
Mécanisme D'action
The mechanism of action of 4-Iodo-6-methoxy-2,3-dihydroinden-1-one depends on its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. For example, its iodine atom can participate in halogen bonding, influencing the binding affinity and specificity of the compound towards its targets.
Comparaison Avec Des Composés Similaires
4-Methoxy-2,3-dihydro-1H-inden-1-one: Lacks the iodine atom, making it less reactive in halogenation reactions.
4-Iodo-2,3-dihydro-1H-inden-1-one: Lacks the methoxy group, affecting its solubility and reactivity.
6-Methoxy-2,3-dihydro-1H-inden-1-one: Lacks the iodine atom, influencing its chemical behavior and applications.
Uniqueness: 4-Iodo-6-methoxy-2,3-dihydroinden-1-one is unique due to the presence of both iodine and methoxy groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile compound for various synthetic and research applications.
Propriétés
Formule moléculaire |
C10H9IO2 |
|---|---|
Poids moléculaire |
288.08 g/mol |
Nom IUPAC |
4-iodo-6-methoxy-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C10H9IO2/c1-13-6-4-8-7(9(11)5-6)2-3-10(8)12/h4-5H,2-3H2,1H3 |
Clé InChI |
WJUREMRULUTGLA-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(CCC2=O)C(=C1)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



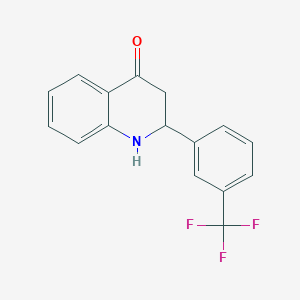
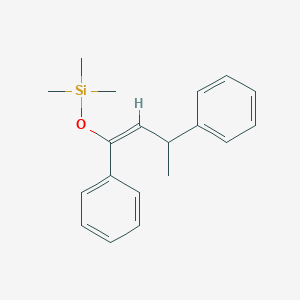
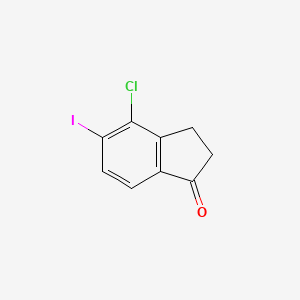
![1H-Indole-2-carboxylic acid, 5-[2-[(methylamino)sulfonyl]ethyl]-3-(4-pyridinyl)-, methyl ester](/img/structure/B11837285.png)
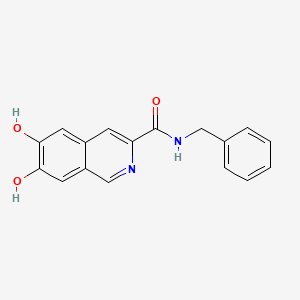
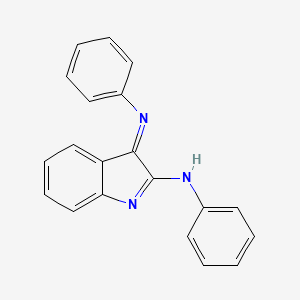
![5-Iodo-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid](/img/structure/B11837302.png)

![(S)-tert-butyl 3-(2-tert-butyl-6-chlorobenzo[d]oxazol-7-ylthio)piperidine-1-carboxylate](/img/structure/B11837307.png)
![N'-[(E)-(4-oxo-4H-chromen-3-yl)methylidene]cyclohexanecarbohydrazide](/img/structure/B11837312.png)

